molecular formula C20H18O10 B070688 (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid CAS No. 191605-10-4

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Cat. No.: B070688
CAS No.: 191605-10-4
M. Wt: 418.3 g/mol
InChI Key: KWWCVCFQHGKOMI-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as Di-p-anisoyl-D-tartaric acid, is a chiral compound with significant applications in various fields. It is characterized by its two 4-methoxybenzoyl groups attached to the succinic acid backbone, making it a valuable compound in stereochemistry and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid typically involves the esterification of tartaric acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:

Tartaric Acid+2(4-methoxybenzoyl chloride)(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid+2HCl\text{Tartaric Acid} + 2 \text{(4-methoxybenzoyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} Tartaric Acid+2(4-methoxybenzoyl chloride)→(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield tartaric acid and 4-methoxybenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Tartaric acid and 4-methoxybenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid has several applications in scientific research:

    Chiral Resolution: Used as a resolving agent for separating enantiomers of chiral compounds.

    Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical agents.

    Catalysis: Acts as a chiral ligand in asymmetric synthesis.

    Material Science: Used in the preparation of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid primarily involves its ability to form diastereomeric complexes with chiral molecules, facilitating their separation. The molecular targets include various chiral centers in organic molecules, and the pathways involve the formation of stable complexes through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • Di-p-anisoyl-L-tartaric acid
  • Di-p-toluoyl-D-tartaric acid
  • Di-p-chlorobenzoyl-D-tartaric acid

Uniqueness

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly effective in chiral resolution and as a chiral ligand in asymmetric synthesis.

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCVCFQHGKOMI-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304214
Record name (S,S)-Di-p-anisoyltartaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191605-10-4
Record name (S,S)-Di-p-anisoyltartaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191605-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 606-247-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191605104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-Di-p-anisoyltartaric acid
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Record name (+)-Di-p-anisoyl-D-tartaric Acid
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Record name (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
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Q & A

Q1: What insights about the structure of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid can be gleaned from the provided research?

A1: While the research focuses on O-p-anisoyl-D-tartaric acid and its dimethylammonium salt trihydrate [], these compounds share significant structural similarities with this compound. Both molecules feature a tartaric acid backbone with two chiral centers. The research describes the crystal structure of O-p-anisoyl-D-tartaric acid, highlighting the influence of the anisoyl group on its conformation and intermolecular interactions []. This information can be valuable for understanding how the 4-methoxybenzoyl groups in this compound might affect its spatial arrangement and interactions with other molecules.

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